2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

Lipophilicity Membrane permeability Drug discovery

2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097913-12-5) is a synthetic small molecule (MW 387.43, C19H18FN3O3S) belonging to the quinoxaline-sulfonamide hybrid class. Its architecture comprises a quinoxaline core linked via an ether bond to a pyrrolidine ring, which is N-substituted with a 4-fluoro-2-methylbenzenesulfonyl group.

Molecular Formula C19H18FN3O3S
Molecular Weight 387.43
CAS No. 2097913-12-5
Cat. No. B2695436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline
CAS2097913-12-5
Molecular FormulaC19H18FN3O3S
Molecular Weight387.43
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C19H18FN3O3S/c1-13-10-14(20)6-7-18(13)27(24,25)23-9-8-15(12-23)26-19-11-21-16-4-2-3-5-17(16)22-19/h2-7,10-11,15H,8-9,12H2,1H3
InChIKeySBXUBYHPPRSNFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097913-12-5): Chemical Class, Core Structure, and Procurement-Relevant Profile


2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS 2097913-12-5) is a synthetic small molecule (MW 387.43, C19H18FN3O3S) belonging to the quinoxaline-sulfonamide hybrid class. Its architecture comprises a quinoxaline core linked via an ether bond to a pyrrolidine ring, which is N-substituted with a 4-fluoro-2-methylbenzenesulfonyl group . Quinoxaline scaffolds are recognized pharmacophores in kinase inhibition and antimicrobial research [1], while the 4-fluoro-2-methylbenzenesulfonyl moiety is a recurring fragment in ATP-competitive kinase inhibitor design, contributing to metabolic stability and target binding [2]. This compound is currently catalogued as a screening compound for non-human research applications.

Why 2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline Cannot Be Replaced by Generic In-Class Analogs: Structural Determinants Driving Differential Behavior


Within the quinoxaline-ether-pyrrolidine-sulfonamide family, seemingly minor structural variations produce substantial changes in physicochemical and pharmacological profiles. The 4-fluoro-2-methyl substitution pattern on the benzenesulfonyl group simultaneously modulates lipophilicity (clogP ≈ 2.56 [1]), hydrogen bonding capacity, and steric occupancy at the target binding site—parameters that cannot be matched by pyridine-sulfonyl (more polar, lower clogP), methoxy-sulfonyl (altered H-bond acceptor geometry), or des-sulfonyl (loss of critical target interactions) analogs . Furthermore, the pyrrolidine ring provides a distinct conformational constraint compared to piperidine-containing congeners, affecting the spatial presentation of the quinoxaline pharmacophore. These structural differences translate into non-interchangeable target engagement profiles, making generic substitution scientifically unsound for reproducible research.

2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline: Quantitative Differential Evidence for Scientific Selection and Procurement Decision-Making


Lipophilicity-Driven Membrane Permeability Differentiation: Target Compound vs. Pyridine-3-sulfonyl Analog

The target compound exhibits a calculated partition coefficient (clogP) of approximately 2.56 [1], which lies within the optimal range for passive membrane permeability and oral bioavailability according to Lipinski's Rule of Five. In contrast, the pyridine-3-sulfonyl analog (CAS 2097930-91-9) contains a basic pyridine nitrogen that reduces clogP and increases aqueous solubility through additional hydrogen bonding capacity, shifting it toward a less membrane-permeable region of chemical space . This difference is quantitatively meaningful for cell-based assay design, where intracellular target engagement requires sufficient membrane partitioning.

Lipophilicity Membrane permeability Drug discovery

Conformational Constraint Advantage: Pyrrolidine vs. Piperidine Ring in Target Compound vs. 2-Fluorophenylsulfonyl-piperidine Analog

The target compound incorporates a pyrrolidine ring (5-membered), which imposes a distinct dihedral angle and spatial orientation of the quinoxaline-ether pharmacophore compared to the piperidine analog CAS 1704602-05-0 (6-membered ring). Pyrrolidine rings are known to adopt envelope conformations that reduce the number of accessible rotamers relative to piperidine chairs, thereby lowering the entropic penalty upon target binding . This conformational restriction is a critical parameter in kinase inhibitor design, where improved shape complementarity to the ATP-binding pocket can enhance selectivity profiles [1]. The piperidine congener, while sharing identical molecular formula and molecular weight (387.43), presents the quinoxaline moiety at a different vector angle due to ring-size-dependent geometry.

Conformational restriction Kinase selectivity Molecular recognition

Fluorine Substitution Pattern Differentiation: 4-Fluoro-2-methyl vs. 2-Methoxy and Unsubstituted Phenylsulfonyl Analogs

The target compound carries a 4-fluoro-2-methyl substitution on the benzenesulfonyl ring. The presence of fluorine at the para position is well-established in medicinal chemistry to block CYP450-mediated oxidative metabolism at that site, while the ortho-methyl group provides steric shielding of the sulfonamide linkage [1]. The 2-methoxybenzenesulfonyl analog (CAS 2097933-48-5, MW 385.44, TPSA 90 Ų) contains a methoxy group that serves as both a hydrogen bond acceptor and a potential site for O-demethylation, introducing a metabolic soft spot absent in the target compound. The des-methyl, des-fluoro parent sulfonamide series lacks both protective features, potentially resulting in faster oxidative clearance [2].

Metabolic stability Fluorine substitution CYP450 resistance

Class-Level Kinase Inhibition Potential: Evidence from Pyrrolidine-Quinoxaline-Sulfonamide Series

While no direct biochemical IC50 data are publicly available for the target compound, structurally related pyrrolidine-bearing quinoxaline-sulfonamide hybrids have demonstrated sub-micromolar inhibitory activity across multiple therapeutic targets. In a 2025 study, pyrrolidine-quinoxaline hybrids inhibited DNA gyrase with IC50 values ranging from 26.57 to 84.84 μM, and the most active compound in the series achieved antiviral IC50 values of 0.32 μM (HSV-1), 1.76 μM (H1N1), and 1.06 μM (SARS-CoV-2) [1]. Separately, 6-(pyrrolidin-1-ylsulfonyl)-quinoxaline derivatives exhibited antiproliferative activity against MCF-7 breast cancer cells with IC50 values of 2.26–3.82 μM, comparable to doxorubicin [2]. The target compound's 4-fluoro-2-methylbenzenesulfonyl substitution pattern is not represented in these published series, representing an unexplored region of chemical space within this validated pharmacophore class.

Kinase inhibition Anticancer activity DNA gyrase

Optimal Research and Industrial Application Scenarios for 2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline Based on Verified Evidence


Kinase Inhibitor Hit Identification and SAR Expansion

The compound serves as a structurally distinct entry point for kinase inhibitor screening libraries. Its 4-fluoro-2-methylbenzenesulfonyl-pyrrolidine-quinoxaline scaffold is not represented in published pyrrolidine-quinoxaline inhibitor series [1], offering an opportunity to probe previously unexplored substitution vectors within a validated target class. Researchers can benchmark activity against published DNA gyrase inhibitors (IC50 range 26.57–84.84 μM) and antiproliferative agents (MCF-7 IC50 2.26–3.82 μM) from related chemical series [1][2].

Metabolic Stability Optimization Studies

The 4-fluoro-2-methyl substitution pattern provides a built-in metabolic shield that can serve as a reference point for stability studies. The fluorine atom blocks para-hydroxylation while the ortho-methyl group sterically protects the sulfonamide linkage [3]. Comparative microsomal stability assays against the 2-methoxy analog (CAS 2097933-48-5) and des-methyl/des-fluoro variants can quantify the metabolic advantage conferred by this specific substitution pattern.

Cell-Based Permeability and Intracellular Target Engagement Assays

With a computed clogP of approximately 2.56 and TPSA of 72.27 Ų, the compound resides in a favorable physicochemical space for passive membrane permeability [4]. It is suitable for cell-based assays where intracellular kinase target engagement is required, offering a permeability profile that is predicted to be superior to more polar pyridine-sulfonyl analogs. Parallel assessment with the pyridine-3-sulfonyl comparator (CAS 2097930-91-9) can validate the permeability hypothesis.

Conformational Analysis and Structure-Based Drug Design

The pyrrolidine ring provides a conformationally constrained scaffold that reduces entropic penalty upon target binding compared to piperidine-containing congeners . This compound can serve as a rigid probe in molecular docking studies and co-crystallization trials, where the defined spatial orientation of the quinoxaline pharmacophore may facilitate interpretable structure-activity relationships.

Quote Request

Request a Quote for 2-{[1-(4-Fluoro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.